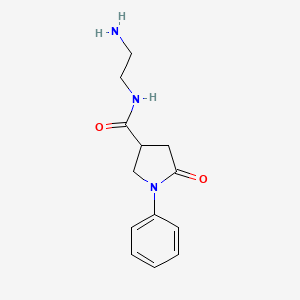

N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Description

N-(2-Aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a pyrrolidine-based compound featuring a 5-oxo-pyrrolidine core substituted with a phenyl group at position 1 and a carboxamide moiety at position 2. This compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications that influence pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c14-6-7-15-13(18)10-8-12(17)16(9-10)11-4-2-1-3-5-11/h1-5,10H,6-9,14H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWXDJHHTZUGTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of a suitable pyrrolidine derivative with an aminoethyl group. One common method is the condensation reaction between a pyrrolidine-3-carboxylic acid derivative and an aminoethylamine under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table summarizes structural variations, molecular weights, and key features of N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide and analogous compounds:

Physicochemical Properties

- Solubility: The aminoethyl group in the target compound improves aqueous solubility compared to lipophilic substituents (e.g., coumarin in ).

- Stability : Electron-withdrawing groups (e.g., fluorine in , chlorine in ) enhance metabolic stability by reducing oxidative degradation .

Biological Activity

N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data tables and case studies to illustrate its pharmacological potential.

Structural Characteristics

The compound features a pyrrolidine ring, an oxo group, and an amide linkage, which are critical for its biological interactions. The molecular formula is CHNO, with a molecular weight of approximately 226.24 g/mol. Its structural complexity suggests multiple potential interactions with biological targets, making it a candidate for further pharmacological exploration.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against several microbial strains, including both gram-positive and gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer effects, particularly against lung adenocarcinoma cell lines.

- Enzyme Interaction : It has been identified as a potential modulator of specific enzymes and receptors involved in various biochemical pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of 5-oxo-1-phenylpyrrolidine. The results indicated that compounds derived from this structure exhibited moderate to good activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Microbial Strain | Activity Level |

|---|---|---|

| 5d | Staphylococcus aureus | Moderate |

| 5e | Bacillus subtilis | Good |

| 5f | Pseudomonas aeruginosa | Moderate |

Anticancer Activity

The anticancer potential of this compound was assessed using the A549 human lung adenocarcinoma model. In vitro studies demonstrated that specific derivatives significantly reduced cell viability compared to control treatments. For instance, compounds with free amino groups showed enhanced cytotoxicity towards cancer cells while maintaining lower toxicity to non-cancerous cells .

| Compound | Cell Line | Viability (%) | Notes |

|---|---|---|---|

| Compound 15 | A549 (cancer) | 66 | Higher potency observed |

| Compound 21 | HSAEC1-KT (non-cancer) | 85 | Low cytotoxicity |

The mechanism by which this compound exerts its effects likely involves binding to specific biological targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various physiological effects. Further studies are necessary to elucidate the precise pathways involved.

Case Studies

- Antimicrobial Efficacy Against Multidrug-resistant Strains : A recent study highlighted the effectiveness of derivatives against multidrug-resistant Staphylococcus aureus, demonstrating promising results that could lead to new therapeutic options in treating resistant infections .

- Cytotoxicity in Cancer Models : In experiments involving A549 cells, certain derivatives were shown to selectively target cancerous cells while sparing normal cells, indicating a potential therapeutic window for clinical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves:

Cyclization : Formation of the pyrrolidine ring via cycloaddition or condensation reactions using precursors like substituted acrylamides.

Functionalization : Introduction of the aminoethyl group via nucleophilic substitution or reductive amination.

Purification : Column chromatography or recrystallization in polar solvents (e.g., methanol/water mixtures) to isolate the product .

- Key Variables : Temperature (60–100°C for cyclization), solvent polarity (DMF or THF for solubility), and catalyst selection (e.g., p-toluenesulfonic acid for acid-mediated reactions). Yield optimization requires monitoring by TLC or HPLC .

Q. How is the molecular structure of this compound validated?

- Analytical Techniques :

- X-ray crystallography : Resolve 3D conformation using SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.3–7.5 ppm for aromatic protons, δ 2.8–3.2 ppm for aminoethyl groups) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~318.3 g/mol) .

Q. What preliminary biological screening approaches are used to assess this compound’s activity?

- In vitro Assays :

- Enzyme Inhibition : Dose-response curves against targets like kinases or proteases (IC₅₀ determination) .

- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity .

- Key Metrics : Selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) and structure-activity trends for lead optimization .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?

- Root Causes : Differences in assay conditions (e.g., pH, serum content) or compound purity.

- Resolution Strategies :

- Standardized Protocols : Use uniform buffer systems (e.g., PBS at pH 7.4) and validate purity via LC-MS (>95%) .

- Orthogonal Assays : Confirm activity across multiple platforms (e.g., fluorescence-based and radiometric assays) .

Q. What advanced spectroscopic methods elucidate its interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Real-time kinetics for binding affinity (KD) measurements with immobilized receptors .

- Cryo-EM : Visualize compound-protein complexes at near-atomic resolution for mechanistic insights .

- NMR Titration : Monitor chemical shift perturbations to map binding sites on proteins .

Q. How does computational modeling enhance the design of derivatives with improved efficacy?

- In Silico Workflow :

Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses in target active sites.

MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories.

QSAR Models : Correlate substituent electronegativity or steric bulk with activity (e.g., Hammett constants) .

- Outcome : Prioritize derivatives with enhanced binding energy (ΔG < -10 kcal/mol) for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.